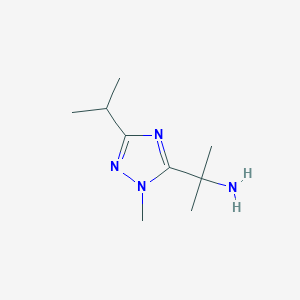

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H18N4 |

|---|---|

Molekulargewicht |

182.27 g/mol |

IUPAC-Name |

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C9H18N4/c1-6(2)7-11-8(9(3,4)10)13(5)12-7/h6H,10H2,1-5H3 |

InChI-Schlüssel |

XRHAEHJNGXFVFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NN(C(=N1)C(C)(C)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine

Synthetic Routes

Cyclization of Triazole Precursors

- The triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors.

- For instance, nitrile imine intermediates can be cyclized under reflux in solvents such as acetonitrile at approximately 80°C.

- Catalysts like copper(I) iodide (CuI) are often employed to promote regioselective 1,2,4-triazole formation with high selectivity and yield.

Amine Functionalization

- The propan-2-amine side chain is introduced via nucleophilic substitution or reductive amination.

- Typical conditions include the reaction of the triazole intermediate with propan-2-amine or its derivatives in the presence of bases such as sodium hydroxide.

- Solvents like ethanol or methanol are used, and reactions are conducted under reflux or room temperature, depending on the step.

- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used to reduce intermediates to the amine.

Reaction Conditions and Optimization

The reaction conditions significantly influence the yield and purity of the final compound. Table 1 summarizes typical conditions and outcomes from reported syntheses.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole formation | CuI catalyst, acetonitrile, 80°C | 70-75 | 94-96% |

| Amine coupling | NaBH4, MeOH, room temperature | 65-70 | 88-92% |

- The use of copper catalysts enhances regioselectivity and yield in triazole ring formation.

- Maintaining controlled pH (7–9) and inert atmosphere during amine coupling prevents oxidation and degradation.

- Solvent polarity affects reaction kinetics; polar aprotic solvents like DMF may improve coupling efficiency.

Industrial Scale Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction control, scalability, and reproducibility.

- Automated systems facilitate precise reagent addition and temperature control, leading to higher yields and product consistency.

- Solvent removal techniques such as rotary evaporation, spray drying, or freeze drying are used for product isolation and purification.

Analytical Characterization of the Compound

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of the triazole ring and the amine side chain.

- Mass Spectrometry (MS): Confirms molecular weight (expected 155.21 g/mol) and molecular formula C8H16N4.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Infrared (IR) Spectroscopy: Detects characteristic functional groups such as N-H and C=N bonds in the triazole ring.

Comparative Analysis with Related Compounds

| Feature | This compound | 1,3-Disubstituted 1,2,4-Triazoles | Imidazole Derivatives | Thiazole Derivatives |

|---|---|---|---|---|

| Ring Structure | 1,2,4-Triazole (three nitrogens) | 1,2,4-Triazole | Imidazole (two nitrogens) | Thiazole (N + S) |

| Substituents | Isopropyl, methyl, propan-2-amine | Various alkyl or aryl groups | Various | Various |

| Biological Activity | Enzyme inhibition, antifungal, antibacterial | Similar diverse bioactivities | Antimicrobial, anticancer | Antimicrobial, anticancer |

| Synthetic Complexity | Moderate, requires regioselective cyclization and amination | Variable, often simpler | Generally simpler | Generally simpler |

This compound’s unique substitution pattern influences its chemical reactivity and biological profile, distinguishing it from other triazole and heterocyclic derivatives.

Analyse Chemischer Reaktionen

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomers and Substituted Triazole Derivatives

Table 1: Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (Target) | Not provided | C9H18N4 | 1-methyl, 3-isopropyl triazole; propan-2-amine | 182.27 | Reference compound |

| 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | 1343370-49-9 | C9H18N4 | 1-methyl, 3-isopropyl triazole; propan-1-amine | 182.27 | Amine position (C1 vs. C2); altered steric/electronic effects |

| 1-(3-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-amine | 104174-63-2 | C7H14N4 | 3-ethyl triazole; propan-2-amine | 154.21 | Smaller substituent (ethyl vs. isopropyl) |

| 2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride | 61360616 (CID) | C5H10N4·2HCl | Unsubstituted triazole; propan-2-amine | 183.08 (free base) | Lack of triazole substituents; reduced lipophilicity |

| 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine | 1339342-72-1 | C8H12N6O | 1-methyl, 3-isopropyl triazole; oxadiazole-3-amine | 208.22 | Replacement of propane with oxadiazole heterocycle |

Key Observations :

- Amine Position : The target compound’s propan-2-amine group (tertiary amine) may confer greater metabolic stability compared to the primary amine in 3-(3-Isopropyl...propan-1-amine .

- Heterocyclic Modifications : Replacement of the propane chain with an oxadiazole ring (CAS 1339342-72-1) introduces a planar, electron-deficient system, likely altering binding affinity in biological targets .

Pharmacological and Functional Comparisons

Antifungal Activity :

While direct data on the target compound’s antifungal activity is unavailable, structurally related imidazole and triazole derivatives (e.g., 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine , ) have been screened using fluorometric assays like the Alamar Blue test. Such methods could evaluate the target compound’s efficacy against Candida spp. or Aspergillus fumigatus .

PI3K Inhibitor Relevance :

The target compound’s isopropyl group may mimic bulky substituents in kinase inhibitors, suggesting possible applications in targeted cancer therapies .

Physicochemical Properties

Table 2: Predicted Properties

Notes :

- The target’s low solubility may limit bioavailability, necessitating formulation optimization.

Biologische Aktivität

The compound 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine , also known by its CAS number 1341494-34-5, is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 182.27 g/mol. The structure features a triazole ring that contributes to its pharmacological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C9H18N4 |

| Molecular Weight | 182.27 g/mol |

| CAS Number | 1341494-34-5 |

| MDL Number | Not available |

Case Study: ESKAPE Pathogens

A study involving structurally similar triazole compounds reported effective inhibition against the ESKAPE pathogens, which are notorious for their antibiotic resistance. The findings suggested that modifications in the triazole structure could enhance antibacterial activity. For instance, compounds with similar triazole moieties demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antitumor Activity

Triazole derivatives have been explored for their potential in cancer therapy. While direct evidence for the antitumor effects of this compound is sparse, related studies indicate that triazoles can interfere with tumor growth by modulating signaling pathways such as PI3K/AKT/mTOR .

The biological activity of triazoles often involves interaction with specific enzymes or receptors:

- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.

- Modulation of Cell Signaling : Some compounds influence key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Summary of Key Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, and how can reaction conditions be controlled to maximize yield and purity?

- Methodology : Multi-step synthesis involving cyclocondensation of hydrazine derivatives with ketones or nitriles under controlled temperatures (70–120°C) and solvent systems (e.g., ethanol, acetonitrile). Catalysts such as Cu(I) or Ru-based complexes may enhance regioselectivity for the 1,2,4-triazole ring formation .

- Critical Parameters : Monitor reaction pH, stoichiometry of reagents (e.g., 1:1.2 molar ratio for amine precursors), and inert gas purging to prevent oxidation byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Identify singlet peaks for the methyl groups on the isopropyl substituent (δ 1.2–1.4 ppm) and the propan-2-amine moiety (δ 2.1–2.3 ppm). Triazole ring protons appear as a singlet near δ 8.0 ppm .

- ¹³C NMR : Confirm quaternary carbons in the triazole ring (δ 150–160 ppm) and the isopropyl branching (δ 20–25 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₉N₅). Fragmentation patterns at m/z 98 (triazole ring) and m/z 72 (propan-2-amine) validate structural motifs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives, such as divergent IC₅₀ values across enzymatic assays?

- Experimental Design :

- Assay Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations (e.g., 10 nM acetylcholinesterase) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., donepezil for cholinesterase assays) to calibrate activity thresholds .

- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, bulky isopropyl groups may enhance lipophilicity but reduce binding affinity in polar active sites .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the interaction of this compound with biological targets like kinases or GPCRs?

- Workflow :

Target Preparation : Retrieve crystal structures (PDB: e.g., 4EY7 for kinase targets) and optimize protonation states using tools like AutoDock Tools.

Docking Parameters : Set grid boxes (20 ų) centered on ATP-binding pockets. Use Lamarckian genetic algorithms (50 runs, 25M energy evaluations) .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility not captured in rigid docking .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Scale-Up Issues :

- Thermal Control : Exothermic reactions at >1 mol scale require jacketed reactors with precise cooling (<5°C/min ramp rates) to avoid racemization .

- Catalyst Recovery : Immobilize transition-metal catalysts on silica supports for reuse (≥5 cycles without <10% yield drop) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.